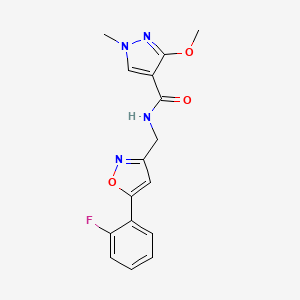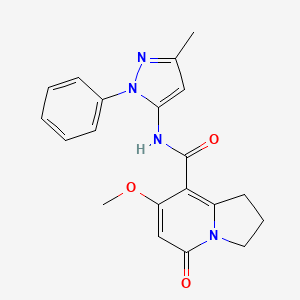
N,N,N-trimethyl(4-oxo-3,4-dihydro-1-phthalazinyl)methanaminium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N,N,N-Trimethyl(4-oxo-3,4-dihydro-1-phthalazinyl)methanaminium iodide” is a chemical compound with the CAS number 317377-47-2 .
Molecular Structure Analysis
The molecular structure of this compound involves a phthalazine ring (a bicyclic compound consisting of two fused benzene and pyridazine rings) with a trimethylammonium group attached .Physical and Chemical Properties Analysis
This compound’s physical and chemical properties such as melting point, boiling point, and density can be found in various chemical databases .Scientific Research Applications
Muscarinic Agonist Profile
- Researchers Piergentili et al. (2008) developed stereoselective procedures to synthesize enantiomeric forms of a similar compound, N,N,N-trimethyl(6-methyl-1,4-dioxan-2-yl)methanaminium iodide. These compounds were evaluated for their activity at muscarinic receptor subtypes, showing potential in neuroscience and pharmacology research (Piergentili et al., 2008).
Heterometallic Iodide Construction
- A 2017 study by Sun et al. utilized a modified version of the compound in constructing heterometallic iodides. This process involved in situ ligand modification, demonstrating its application in materials science for creating diverse structures (Sun et al., 2017).
Structural Analysis
- McAdam et al. (2019) analyzed the structure of a salt version of the compound. This research aids in understanding the molecular geometry and interactions in crystallography (McAdam et al., 2019).
M3 Muscarinic Receptor Activation
- Another study by Piergentili et al. (2009) focused on analogues of the compound to explore M3 muscarinic receptor activation, highlighting its significance in receptor characterization and antagonist development (Piergentili et al., 2009).
Crystal Structure Studies
- Litvinov et al. (1982) conducted a crystallographic study of a related compound, offering insights into the molecular and crystal structure that could be relevant to the study of the compound (Litvinov et al., 1982).
Photochromic Derivative Synthesis
- Research by Kakishita et al. (1992) on a photochromic derivative related to the compound indicates potential applications in materials science, specifically in the development of light-responsive materials (Kakishita et al., 1992).
Liposomal Form Compounds
- Konstantinova et al. (2002) synthesized derivatives of a similar compound for potential use in delivering genetic material into cells, indicating its relevance in gene therapy research (Konstantinova et al., 2002).
Properties
IUPAC Name |
trimethyl-[(4-oxo-3H-phthalazin-1-yl)methyl]azanium;iodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O.HI/c1-15(2,3)8-11-9-6-4-5-7-10(9)12(16)14-13-11;/h4-7H,8H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAAYCZRIPUODDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC1=NNC(=O)C2=CC=CC=C21.[I-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16IN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-[2-(methoxymethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B2475564.png)
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2475566.png)
![5-chloro-2-methoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2475567.png)
![N-(3-chloro-4-methoxyphenyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B2475568.png)
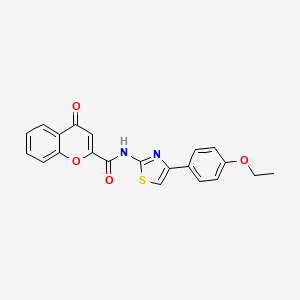

![Tert-butyl N-[2-[4-(aminomethyl)phenyl]propan-2-yl]carbamate](/img/structure/B2475573.png)
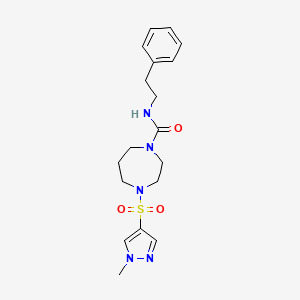
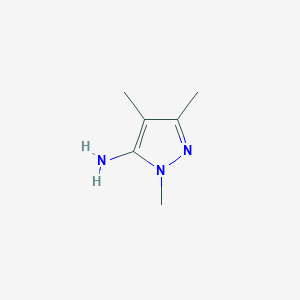
![N-(1-benzylpiperidin-4-yl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2475582.png)


